1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine
Description
1-[(1-Methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine is a sulfonamide derivative featuring a pyrazole core substituted with methanesulfonyl (SO₂CH₃) and dimethyl (3,5-positions) groups, linked via a sulfonyl bridge to a 3-methylpiperidine ring.
Properties
IUPAC Name |
1-(3,5-dimethyl-1-methylsulfonylpyrazol-4-yl)sulfonyl-3-methylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4S2/c1-9-6-5-7-14(8-9)21(18,19)12-10(2)13-15(11(12)3)20(4,16)17/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJKHLCBPZVZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole with methylsulfonyl chloride in the presence of a base such as triethylamine. This step introduces the methylsulfonyl group onto the pyrazole ring.
Sulfonylation: The resulting 3,5-dimethyl-1-(methylsulfonyl)-1H-pyrazole is then subjected to sulfonylation using a sulfonylating agent like chlorosulfonic acid to introduce the sulfonyl group at the 4-position of the pyrazole ring.
Coupling with Piperidine: The final step involves the coupling of the sulfonylated pyrazole with 3-methylpiperidine under basic conditions to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole ring and sulfonyl groups are susceptible to oxidation under controlled conditions. Key findings include:
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Potassium Permanganate (KMnO₄): In acidic or neutral media, the pyrazole ring undergoes partial oxidation, forming hydroxylated derivatives or opening the ring to yield carboxylic acid intermediates.
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Hydrogen Peroxide (H₂O₂): The methanesulfonyl group can oxidize to sulfonic acid derivatives under strong oxidative conditions.
Reaction Conditions:
| Reagent | Solvent | Temperature | Outcome |
|---|---|---|---|
| KMnO₄ (0.1 M) | H₂O/EtOH | 50–60°C | Hydroxylated pyrazole |
| H₂O₂ (30%) | Acetic acid | RT | Sulfonic acid derivative |
Nucleophilic Substitution
The sulfonyl groups act as electron-withdrawing groups, facilitating nucleophilic attacks:
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Ammonia/Amines: React with the sulfonyl moiety to form sulfonamides. For example, reaction with methylamine generates 1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylsulfonamido]-3-methylpiperidine.
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Alcohols: Methanol or ethanol in basic media (e.g., NaOH) substitute sulfonyl groups, producing ether derivatives.
Example Pathway:
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Sulfonyl chloride intermediate formation (using SOCl₂).
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Nucleophilic displacement with alcohol/amine.
Reduction Reactions
Catalytic hydrogenation targets unsaturated bonds:
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Piperidine Ring: Hydrogenation with Pd/C or Raney Ni reduces the piperidine ring’s substituents, yielding saturated analogs .
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Pyrazole Ring: Partial reduction using NaBH₄ or LiAlH₄ modifies the heterocyclic structure, though full saturation is uncommon.
Key Data:
| Substrate | Catalyst | Pressure | Product | Yield |
|---|---|---|---|---|
| Piperidine ring | Pd/C (10%) | 1 atm H₂ | Saturated piperidine | 75–85% |
Sulfonylation and Alkylation
The compound participates in further sulfonylation or alkylation due to its reactive sulfonyl groups:
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Sulfonyl Chlorides: React with aromatic sulfonyl chlorides to form bis-sulfonyl derivatives (e.g., with 4-toluenesulfonyl chloride).
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Alkyl Halides: Under basic conditions (e.g., K₂CO₃), alkylation at the piperidine nitrogen occurs, introducing substituents like methyl or ethyl groups .
Mechanistic Insight:
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Sulfonylation proceeds via an electrophilic aromatic substitution mechanism.
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Alkylation involves deprotonation of the piperidine nitrogen, followed by nucleophilic attack on the alkyl halide .
Acid/Base Reactivity
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Acidic Conditions: The pyrazole nitrogen may protonate, enhancing electrophilic substitution at the 4-position.
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Basic Conditions: Deprotonation of the piperidine ring facilitates nucleophilic reactions or coordination with metal catalysts .
Thermal Stability and Decomposition
At elevated temperatures (>200°C), the compound decomposes via:
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Sulfone Elimination: Release of SO₂ gas and formation of pyrazole derivatives.
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Ring Opening: Degradation of the piperidine moiety into aliphatic amines .
Experimental Considerations
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Solvents: Dichloromethane, ethanol, and DMF are commonly used .
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Catalysts: Pd/C for hydrogenation; pyridine for sulfonylation .
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Purification: Column chromatography (silica gel) or recrystallization .
This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science. Further studies could explore its applications in targeted drug design or catalytic systems.
Scientific Research Applications
Structural Characteristics
The compound features a unique molecular structure characterized by:
- Molecular Formula : CHNOS
- Molecular Weight : 335.44 g/mol
- Functional Groups : The presence of pyrazole and piperidine rings linked via a sulfonyl bridge enhances its reactivity and interaction with biological targets .
Synthesis and Characterization
The synthesis of 1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine involves several critical steps:
- Reagents : Utilization of specific sulfonyl chlorides and piperidine derivatives.
- Reaction Conditions : Careful control of temperature and pH is essential to achieve high yields.
- Analytical Techniques : Techniques such as NMR spectroscopy and mass spectrometry are employed for structural confirmation.
Antiviral Properties
Recent studies have highlighted the antiviral potential of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant efficacy against various viruses, including:
- Influenza Virus : Compounds from the pyrazole class have shown promising results in inhibiting viral replication.
- HIV : Novel derivatives have been developed that demonstrate potent activity against HIV strains, suggesting that this compound could also possess similar properties .
Enzyme Inhibition
The compound's ability to interact with specific enzymes makes it a candidate for drug design targeting:
- α-glucosidase Inhibition : Some derivatives have been evaluated for their ability to inhibit α-glucosidase, which is crucial in managing diabetes .
Materials Science Applications
In addition to its medicinal applications, this compound has potential uses in materials science due to its unique structural features. Its ability to form stable complexes can be leveraged in:
- Polymer Chemistry : Incorporating such compounds into polymer matrices may enhance material properties.
- Catalysis : The functional groups present allow for catalytic applications in organic synthesis processes.
Case Study 1: Antiviral Efficacy
In a recent study examining the antiviral effects of pyrazole derivatives, a compound structurally related to this compound demonstrated significant inhibitory effects against the influenza virus. The mechanism was attributed to its interaction with viral proteins, thereby preventing replication .
Case Study 2: Enzyme Interaction
Another study focused on the enzyme inhibition properties of piperidine derivatives found that certain modifications led to improved binding affinities for α-glucosidase. This suggests that similar modifications on this compound could yield effective inhibitors for therapeutic applications .
Mechanism of Action
The mechanism of action of 1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, leading to anti-inflammatory and analgesic effects. The sulfonyl groups in the compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, increasing its affinity and specificity for the target enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
*Estimated based on analogous compounds.
Key Observations
Substituent Effects on Polarity: The methanesulfonyl group in the target compound introduces strong electron-withdrawing effects, enhancing polarity compared to methyl or difluoromethyl substituents (e.g., ). This may improve solubility in polar solvents or binding to charged protein residues.
Synthetic Considerations :
- Compounds with carboxylic acid groups (e.g., ) are often synthesized via hydrolysis of ester precursors or direct sulfonylation of modified piperidines.
- High-purity (>95%) analogs (e.g., ) suggest robust purification methods, such as flash chromatography or recrystallization.
Biological Relevance :
- Pyrazole-sulfonamide scaffolds are prevalent in kinase inhibitors (e.g., ), where sulfonyl groups mediate hydrogen bonding with ATP-binding pockets.
- The difluoromethyl group in may resist oxidative metabolism, improving pharmacokinetic stability.
Research Findings and Implications
- Physicochemical Properties : The target compound’s methyl group on piperidine likely results in a higher logP compared to carboxylic acid analogs, impacting ADME (Absorption, Distribution, Metabolism, Excretion) profiles.
Limitations : Direct biological data (e.g., IC₅₀, solubility) are absent in the evidence, necessitating further experimental validation.
Biological Activity
1-[(1-Methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a pyrazole ring, which is substituted with methanesulfonyl and dimethyl groups, linked to a piperidine ring via a sulfonyl bridge. Its molecular formula is with a molecular weight of approximately 335.44 g/mol. The unique arrangement of functional groups within this compound facilitates various biological interactions.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in enzymes, leading to inhibition of their activity. Meanwhile, the pyrazole ring can modulate receptor activity, influencing various biochemical pathways .
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole derivatives inhibit key oncogenic pathways involving BRAF(V600E) and EGFR, which are crucial in cancer proliferation . The structural characteristics of this compound position it as a potential candidate in the development of new anticancer therapies.
Anti-inflammatory and Antibacterial Effects
Pyrazole derivatives have also been noted for their anti-inflammatory and antibacterial activities. The compound's ability to inhibit inflammatory mediators and bacterial growth has been documented in various studies. For example, certain synthesized pyrazoles demonstrated notable antifungal activity against specific pathogens .
Enzyme Inhibition
The compound has shown promise in enzyme inhibition studies. It has been evaluated for its effects on acetylcholinesterase (AChE) and urease activities. In vitro assays indicated that it could effectively inhibit these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives, providing insights into their therapeutic potential:
- Anticancer Synergy : A study evaluating the cytotoxic effects of various pyrazoles on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that compounds with similar structures exhibited enhanced cytotoxicity when combined with doxorubicin, indicating a synergistic effect that warrants further exploration in clinical settings .
- Antimicrobial Activity : Research on synthesized pyrazole carboxamides highlighted their effectiveness against a range of bacterial strains, demonstrating the compound's potential as an antimicrobial agent .
- Enzyme Activity : In a comparative study assessing the enzyme inhibition capabilities of different piperidine derivatives, this compound was found to exhibit promising AChE inhibitory activity comparable to established inhibitors .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for constructing the pyrazole-piperidine core of this compound?
- The pyrazole-piperidine scaffold can be synthesized via sequential sulfonation and coupling reactions. For example, sulfonation of 3,5-dimethyl-1H-pyrazole derivatives using methanesulfonyl chloride under anhydrous conditions (e.g., THF, NaH as a base) yields intermediates like 1-(methanesulfonyl)-3,5-dimethylpyrazole. Subsequent coupling with 3-methylpiperidine via nucleophilic substitution requires controlled pH (e.g., ammonium acetate buffer at pH 6.5) to ensure regioselectivity . Characterization of intermediates by -NMR and LC-MS is critical to confirm purity before proceeding.
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?
- High-resolution mass spectrometry (HR-MS) and -NMR are essential for verifying molecular weight and carbon connectivity, particularly for distinguishing between sulfonyl and methanesulfonyl groups. X-ray crystallography (as demonstrated in sulfonyl-pyrazole derivatives) resolves ambiguities in stereochemistry, such as planar deviations in tolyl groups (r.m.s. deviation <0.02 Å) and dihedral angles between aromatic systems .
Q. How should researchers handle stability and storage of this compound?
- The compound is typically stored as a powder at room temperature. However, sulfonamide derivatives are hygroscopic; thus, desiccants and inert atmospheres (argon or nitrogen) are recommended for long-term storage. Periodic FT-IR analysis can detect hydrolytic degradation, particularly at the sulfonyl-piperidine bond .
Advanced Research Questions
Q. What methodologies address contradictions in thermal stability data for sulfonamide derivatives?
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to resolve discrepancies. For instance, sulfonyl-pyrazoles exhibit decomposition temperatures >200°C, but variations arise from crystallinity (e.g., planar vs. non-planar sulfonyl groups). Parallel experiments under controlled humidity (≤30% RH) and inert gas flow reduce oxidative interference .
Q. How can computational modeling predict the compound’s electronic properties for drug design?
- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals to assess reactivity. The compound’s LogP (0.34) and polar surface area (221.74 Ų) suggest moderate blood-brain barrier permeability, aligning with in vitro assays using Caco-2 cell monolayers .
Q. What experimental designs mitigate regioselectivity challenges during sulfonation?
- Embedded mixed-methods designs (quantitative + qualitative) are effective. For example:
- Quantitative : Monitor reaction kinetics via HPLC to optimize sulfonyl chloride equivalents (typically 1.2–1.5 eq).
- Qualitative : Post-reaction interviews with synthetic chemists identify workflow bottlenecks (e.g., solvent choice, THF vs. DMF) .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns?
- Dynamic proton exchange in the piperidine ring (e.g., chair-to-chair inversion) causes signal splitting. Variable-temperature -NMR (e.g., 25°C to −40°C) can "freeze" conformers, resolving ambiguities. Deuterated DMSO is preferred due to its high viscosity, which slows ring inversion .
Q. How to reconcile discrepancies in biological activity across assay platforms?
- Cross-validate using orthogonal assays. For example:
- Enzyme inhibition : Compare fluorometric (e.g., Δ fluorescence at 460 nm) and radiometric (e.g., -ligand displacement) results.
- Cellular uptake : Use LC-MS/MS for intracellular quantification alongside flow cytometry .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
